molecular formula C12H11BrO B12517065 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol CAS No. 62222-39-3

2-Bromo-1-(naphthalen-1-yl)ethan-1-ol

Katalognummer: B12517065
CAS-Nummer: 62222-39-3
Molekulargewicht: 251.12 g/mol
InChI-Schlüssel: DIGGEHNKUXMBLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11BrO. This compound features a bromine atom attached to an ethan-1-ol group, which is further connected to a naphthalene ring. It is known for its applications in organic synthesis and various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol typically involves the bromination of 1-(naphthalen-1-yl)ethan-1-ol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can lead to the formation of 2-bromo-1-(naphthalen-1-yl)ethane.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of 2-bromo-1-(naphthalen-1-yl)ethanone.

    Reduction: Formation of 2-bromo-1-(naphthalen-1-yl)ethane.

    Substitution: Formation of various substituted ethan-1-ol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1-(naphthalen-2-yl)ethan-1-ol
  • 1-(Naphthalen-1-yl)ethan-1-ol
  • 2-Bromo-1-(naphthalen-1-yl)ethanone

Uniqueness: 2-Bromo-1-(naphthalen-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom and the naphthalene ring makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Eigenschaften

CAS-Nummer

62222-39-3

Molekularformel

C12H11BrO

Molekulargewicht

251.12 g/mol

IUPAC-Name

2-bromo-1-naphthalen-1-ylethanol

InChI

InChI=1S/C12H11BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2

InChI-Schlüssel

DIGGEHNKUXMBLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.